methyl 4-{[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-{[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamoyl}benzoate is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.11437830 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamoyl}benzoate is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology due to its multifaceted biological activities. This article delves into its synthesis, structural characteristics, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzamide structure with multiple functional groups, including carbamoyl and thiophene moieties. Its synthesis typically involves several key steps:
- Starting Materials : The synthesis often starts with benzoic acid derivatives and thiophene-based reagents.
- Reaction Conditions : Reactions are conducted under controlled conditions using solvents like dichloromethane or dimethylformamide, often in the presence of catalysts such as triethylamine or pyridine.
- Yield Optimization : Factors such as temperature and reaction time are adjusted to optimize yields.
The molecular formula of this compound is C22H24N4O4S, indicating a complex structure conducive to various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. Notably, the compound may act as an inhibitor of cholinesterases, which are critical for neurotransmitter regulation.
Key Findings :
- Cholinesterase Inhibition : Studies have shown that derivatives of carbamate compounds exhibit varying degrees of inhibition on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their potency. For instance, some derivatives demonstrated stronger inhibition than established drugs like rivastigmine .
Toxicity and Safety Profile
Research indicates that while some derivatives exhibit significant biological activity, they may also present mild cytotoxicity in vitro. For example, certain derivatives showed moderate cytotoxic effects on HepG2 liver cells, warranting further investigation into their safety profiles .
Case Studies and Research Findings
- Inhibition Studies : A study evaluating the inhibition of AChE revealed that certain N,N-diphenyl substituted carbamates had considerable interactions at peripheral anionic sites of the enzyme, suggesting potential therapeutic applications in treating diseases like Alzheimer's .
- Molecular Docking Studies : Computational analyses indicated that this compound could effectively bind to target proteins, stabilizing inactive forms and preventing harmful dimerization processes .
- Metabolism Research : Investigations into the metabolic pathways of similar carbamate compounds revealed that they undergo hydrolysis in microbial environments, producing metabolites that could influence toxicity and efficacy .
Data Tables
Biological Activity | IC50 (µM) | Target Enzyme |
---|---|---|
Methyl Carbamate Derivative 1 | 38.98 | AChE |
Methyl Carbamate Derivative 2 | 1.60 | BChE |
Properties
IUPAC Name |
methyl 4-[[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-28-22(27)17-8-6-16(7-9-17)21(26)24-18-10-4-15(5-11-18)13-20(25)23-14-19-3-2-12-29-19/h2-12H,13-14H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHXULCPOCHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.